T900607
Overview
Description
T-900607 is a novel microtubule protein active agent that disrupts microtubule polymerization through a unique mechanism of action. It has been studied for its potential use in treating advanced and/or metastatic solid malignancies . it is known to be cardiotoxic .
Preparation Methods
The synthesis of T-900607 involves several steps:
Formylation: 2-methoxy-5-nitroaniline is treated with formic acid in acetic anhydride and tetrahydrofuran to yield formamide.
Hydrogenation: The nitro group of formamide is hydrogenated over palladium on carbon in methanol to provide aniline.
Sulfonylation: Aniline is treated with pentafluorophenylsulfonyl chloride in acetone in the presence of 2,6-lutidine to afford sulfonamide.
Deformylation: Sulfonamide is deformylated to hydrochloride by treatment with acetyl chloride and hydrochloric acid in ethanol.
Final Reaction: The target compound is obtained by reacting hydrochloride with potassium cyanate in water and acetic acid.
Chemical Reactions Analysis
T-900607 undergoes various chemical reactions:
Oxidation and Reduction: The nitro group in the intermediate compounds is reduced to an amine group using hydrogenation over palladium on carbon.
Substitution: The sulfonylation step involves a substitution reaction where the aniline reacts with pentafluorophenylsulfonyl chloride.
Major Products: The major product formed is the sulfonamide intermediate, which is then converted to the final compound, T-900607.
Scientific Research Applications
Mechanism of Action
T-900607 disrupts microtubule polymerization through a unique mechanism of action. It targets microtubule proteins, leading to the inhibition of cell division and growth . The compound is known to be cardiotoxic, which limits its therapeutic use .
Comparison with Similar Compounds
T-900607 belongs to the class of organic compounds known as sulfanilides. Similar compounds include:
- Auristatin F
- Combretastatin A4
- Albendazole
- 4’-Demethylepipodophyllotoxin
- Tau-aggregation and neuroinflammation-IN-1
- Taltobulin
- CCB02
T-900607 is unique due to its specific mechanism of disrupting microtubule polymerization and its associated cardiotoxicity .
Biological Activity
T900607 is a small molecule compound classified as a pentafluorophenylsulfonamide , primarily recognized for its potential antineoplastic (anti-cancer) activity. This compound has been under investigation for its ability to disrupt microtubule polymerization, a critical process in cell division and function, making it a candidate for cancer treatment. This compound exhibits significant biological activity against various cancer types, particularly in preclinical studies.
This compound's mechanism involves irreversible binding to tubulin , which prevents the normal assembly of microtubules. This action inhibits cellular proliferation in cancer cells, particularly affecting their ability to divide and grow. The structural formula of this compound includes a sulfonamide group that enhances its binding affinity and specificity towards tubulin.
In Vitro and In Vivo Studies
Research has shown that this compound effectively inhibits the growth of liver and gastric cancers in both in vitro (test tube) and in vivo (live organism) models. Notably, it demonstrates selectivity towards cancer cells over normal cells, indicating its potential therapeutic applications with reduced side effects.
Clinical Trials
This compound has been tested in clinical trials, showing promise as a treatment option for patients with advanced refractory cancers. Phase I studies indicated good activity against mammalian tubulin with an IC50 value of approximately 5.0 μM, and it exhibited cytotoxicity against several cancer cell lines with IC50 values around 1 μM .
Comparative Analysis with Other Microtubule-Targeting Agents
This compound shares similarities with other microtubule-targeting agents but possesses unique characteristics that distinguish it from these compounds. Below is a comparison table:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Taxol (Paclitaxel) | Stabilizes microtubules | Derived from Pacific yew tree; widely used |
Vincristine | Inhibits microtubule assembly | Derived from periwinkle plant; used for leukemia |
Colchicine | Inhibits tubulin polymerization | Historically used for gout; affects mitosis |
E7010 | Disrupts microtubule dynamics | Investigated for various cancers; less studied |
T-138067 | Inhibits tubulin assembly | Similar structure but different efficacy profile |
This compound | Irreversible binding to β-tubulin | Potentially more sustained therapeutic effects |
Case Study: Efficacy Against Refractory Cancers
A significant case study involved administering this compound every three weeks to patients with advanced refractory cancers. The results indicated that patients exhibited tumor reduction, highlighting the compound's potential as an effective treatment option .
Binding Studies
Binding interaction studies revealed that this compound acts as a potent inhibitor of tubulin assembly. The compound's unique binding characteristics may enhance its efficacy against resistant cancer types compared to traditional agents .
Properties
CAS No. |
261944-52-9 |
---|---|
Molecular Formula |
C14H10F5N3O4S |
Molecular Weight |
411.31 g/mol |
IUPAC Name |
[2-methoxy-5-[(2,3,4,5,6-pentafluorophenyl)sulfonylamino]phenyl]urea |
InChI |
InChI=1S/C14H10F5N3O4S/c1-26-7-3-2-5(4-6(7)21-14(20)23)22-27(24,25)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,22H,1H3,(H3,20,21,23) |
InChI Key |
FSXLOWIFSZNIMV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)N |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
848866-33-1 261944-52-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
T900607, T-900607, T 900607, T607; T-607, T 607 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.